molecular formula C21H22O9 B161179 Aloin CAS No. 8015-61-0

Aloin

Cat. No.: B161179
CAS No.: 8015-61-0
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-GCLVLASRSA-N
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Description

. It is a yellow-brown compound that is primarily located in the exudate of Aloe leaves. Aloin has been traditionally used for its laxative properties and is known for its bitter taste .

Scientific Research Applications

Aloin has a wide range of scientific research applications:

Mechanism of Action

Aloin exerts its effects through various molecular targets and pathways:

Safety and Hazards

Aloin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . In higher doses, this compound may lead to electrolyte imbalance, diarrhea, and abdominal pain .

Future Directions

The promising results of studies on aloin in basic research encourage a greater number of clinical trials to test the clinical application of this compound and its main compounds, particularly on bone protection, cancer, and diabetes . These findings provide direction for future experimental investigation into the molecular mechanism of this compound .

Biochemical Analysis

Biochemical Properties

Aloin B interacts with various enzymes, proteins, and other biomolecules. It is part of the phytochemical profile of Aloe extracts . The interactions of this compound B with these biomolecules contribute to its bioactive properties, including its anti-inflammatory, antimicrobial, and antioxidant effects .

Cellular Effects

This compound B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties, in particular, play a crucial role in protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions enable this compound B to exert its bioactive properties, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound B change over time. Information on this compound B’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . These studies provide valuable insights into the temporal dynamics of this compound B’s effects .

Dosage Effects in Animal Models

The effects of this compound B vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for understanding the dosage-dependent effects of this compound B .

Metabolic Pathways

This compound B is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . These interactions contribute to this compound B’s role in cellular metabolism .

Transport and Distribution

This compound B is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation . Understanding these processes is crucial for understanding how this compound B exerts its effects .

Subcellular Localization

The subcellular localization of this compound B affects its activity or function . Targeting signals or post-translational modifications can direct this compound B to specific compartments or organelles . These processes are crucial for understanding the subcellular dynamics of this compound B .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aloin can be extracted from Aloe leaves through a series of steps involving the collection of the yellow latex, followed by purification processes. The latex is typically collected by cutting the leaves and allowing the exudate to drain. This exudate is then dried to obtain a crude extract, which is further purified using solvents like ethanol or methanol .

Industrial Production Methods: In industrial settings, this compound is extracted using high-performance liquid chromatography (HPLC) techniques. The process involves the use of phosphate-buffered saline (pH 3) as the extraction solvent, followed by separation using a Zorbax Eclipse AAA column at 35°C. Water and acetonitrile are used as the mobile phase at a flow rate of 0.9 mL/min .

Chemical Reactions Analysis

Types of Reactions: Aloin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Aloin is often compared with other anthraquinones such as aloe-emodin, aloesin, and emodin:

This compound stands out due to its unique combination of laxative, anti-inflammatory, and anticancer properties, making it a versatile compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "Aloin can be synthesized by the acetylation of barbaloin. Barbaloin can be obtained from Aloe vera leaves. The acetylation reaction is carried out using acetic anhydride and a catalyst such as sulfuric acid or pyridine.", "Starting Materials": [ "Aloe vera leaves", "Acetic anhydride", "Sulfuric acid or pyridine" ], "Reaction": [ "Extract barbaloin from Aloe vera leaves", "Add barbaloin to a mixture of acetic anhydride and sulfuric acid or pyridine", "Heat the mixture under reflux for several hours", "Cool the mixture and add water to hydrolyze the excess acetic anhydride", "Extract the aloin with a suitable solvent", "Purify the aloin by recrystallization or column chromatography" ] }

8015-61-0

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1

InChI Key

AFHJQYHRLPMKHU-GCLVLASRSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Appearance

Yellow powder

melting_point

148 °C;  70 - 80 °C (monohydrate)

8015-61-0
5133-19-7

physical_description

Solid

Pictograms

Irritant

synonyms

alloin
aloin
aloin A
aloin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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